tert-Butyl azetidine-3-carboxylate hydrochloride is a chemical compound characterized by its unique azetidine ring structure and a tert-butyl group. This compound is primarily utilized in organic synthesis and medicinal chemistry due to its potential biological activities and versatility in various chemical reactions. The hydrochloride form indicates that the compound is paired with hydrochloric acid, which enhances its solubility and stability in aqueous solutions.
This compound can be synthesized through various methods involving the reaction of tert-butyl esters with azetidine derivatives. The availability of starting materials and the specific synthetic route chosen can influence the yield and purity of the final product.
tert-Butyl azetidine-3-carboxylate hydrochloride falls under the category of carboxylate esters, specifically those containing an azetidine ring. It is classified as an organic compound used extensively in chemical research and applications.
The synthesis of tert-butyl azetidine-3-carboxylate hydrochloride typically involves several key steps:
The molecular structure of tert-butyl azetidine-3-carboxylate hydrochloride features:
tert-Butyl azetidine-3-carboxylate hydrochloride participates in various chemical reactions, including:
These reactions are typically facilitated by either acidic or basic conditions, depending on the desired outcome.
The mechanism of action for tert-butyl azetidine-3-carboxylate hydrochloride primarily involves its interactions with biological systems:
Research indicates that compounds similar to tert-butyl azetidine derivatives can exhibit significant pharmacological effects, including anti-inflammatory and analgesic properties.
Studies have shown that the stability of this compound can be affected by temperature and humidity, making proper storage essential for maintaining its integrity.
tert-Butyl azetidine-3-carboxylate hydrochloride has several applications in scientific research:
This compound serves as a valuable tool in both academic research and industrial applications, highlighting its importance in advancing chemical science and medicinal chemistry.
The synthesis of tert-butyl azetidine-3-carboxylate hydrochloride has evolved from inefficient, linear sequences to sophisticated catalytic methods. Early routes (pre-2000s) relied on β-lactam ring manipulation or aziridine expansion, suffering from low yields (<30%) and harsh conditions (e.g., strong acids/bases leading to ring degradation) [1]. The introduction of Boc-protected azetidinones in the early 2000s marked a turning point, enabling carboxyl group functionalization without nitrogen deprotection [1] [9]. By 2010, transition-metal catalysis emerged, with Pd-mediated cross-coupling allowing direct C3-arylation of Boc-azetidine precursors. A landmark was He and Hartwig’s 2018 Pd-catalyzed coupling of tert-butyl (N-benzylazetidin-3-yl) carboxylate with aryl halides, achieving 75–92% yields for 3-arylazetidine carboxylates [7]. Recent innovations (post-2020) leverage strain-release functionalization of 1-azabicyclo[1.1.0]butane (ABB) intermediates. For example, Fawcett et al. (2019) generated azetidinyl boronic esters via ABB lithiation/boronation, which could be oxidized to carboxylates [9].
Table 1: Historical Milestones in Synthetic Routes
Era | Key Strategy | Typical Yield | Major Limitation |
---|---|---|---|
Pre-2000 | Aziridine expansion | 20–30% | Epimerization, low scalability |
2000–2010 | Boc-azetidinone reduction | 40–60% | Over-reduction side products |
2010–2020 | Pd-catalyzed C3 functionalization | 70–85% | Cost of Pd catalysts, ligand sensitivity |
Post-2020 | Strain-release functionalization | 65–90% | ABB synthesis complexity |
Four principal methodologies dominate modern synthesis:
Table 2: Performance Metrics of Key Strategies
Method | Atom Economy | Diastereoselectivity | Functional Group Tolerance |
---|---|---|---|
HWE Olefination | Moderate | N/A | Low (base-sensitive groups fail) |
Ring-Closure | High | Variable | Moderate |
Reductive Amination | Low | Poor (<2:1 dr) | Low |
Radical Coupling | High | Excellent (>20:1 dr) | High |
The azetidine nitrogen’s nucleophilicity and ring strain necessitate tailored protection:
Critical Insight: Boc protection must avoid oxidative conditions (e.g., TEMPO/H₂O₂), which trigger Baeyer-Villiger rearrangement to oxazolidinones – a key failure in early baricitinib routes [5].
Solvent polarity dictates azetidine ring stability and reaction kinetics:
Reagent innovations include:
Table 3: Solvent/Reagent Impact on Key Steps
Reaction Step | Optimal Solvent/Reagent | Yield Improvement | Rationale |
---|---|---|---|
Boc Deprotection | 2M H₃PO₄ in iPrOH/H₂O | 95% vs. 80% (TFA) | Avoids alkylation side products |
TEMPO Oxidation | Microreactor (H₂O₂/CH₃CN) | 98% vs. 76% (batch) | Short residence time prevents over-oxidation |
Azetidine Cyclization | NaH in DMF/THF (1:4) | 85% vs. 60% (EtOH) | Anhydrous conditions prevent hydrolysis |
Scale-up hurdles center on three areas:
Cost Drivers:
Case Study: Baricitinib intermediate synthesis (CN201710165830.3) reduced steps from 7 to 4 by switching from aziridines to azetidin-3-one, cutting production costs by 60% [5].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8